molecular formula C18H17IN2O3S B5107947 propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate

propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5107947
M. Wt: 468.3 g/mol
InChI Key: VMLXQFXPPZYNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate, also known as PAA, is a chemical compound that has gained significant attention in the field of scientific research. PAA is a thioamide derivative of benzoic acid and has been studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes involved in inflammation and cancer development. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of certain enzymes involved in inflammation and cancer development. It has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate possesses anti-inflammatory and anti-cancer properties. It has been shown to reduce tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate is its potential as a drug candidate for the treatment of various types of cancer. It has been shown to possess anti-cancer properties and has the potential to be developed into a new cancer therapy. Another advantage is its potential use as a pesticide. It has been shown to possess insecticidal and fungicidal properties, making it a promising candidate for the development of environmentally friendly pesticides. However, one of the limitations of propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate is its toxicity. It has been shown to be toxic to certain cell types, and its toxicity needs to be carefully evaluated before it can be used in clinical trials.

Future Directions

There are several future directions for the study of propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate. One direction is the development of propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate-based drugs for the treatment of various types of cancer. Another direction is the development of propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate-based pesticides for use in agriculture. Further studies are needed to evaluate the safety and efficacy of propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate in these applications. Another direction is the study of propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate as a polymer additive. It has been shown to improve the mechanical properties of polymers, and further studies are needed to evaluate its potential use in various industrial applications.

Synthesis Methods

The synthesis of propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate involves the reaction of 2-iodobenzoyl chloride with thiourea in the presence of a base, followed by the reaction of the resulting product with propyl 4-aminobenzoate. The final product is obtained by recrystallization from ethanol. The purity of the product is confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

Propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to possess anti-inflammatory and anti-cancer properties. It has been studied as a potential drug candidate for the treatment of various types of cancer, including breast, lung, and colon cancer. In agriculture, propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its potential use as a pesticide. It has been shown to possess insecticidal and fungicidal properties, making it a promising candidate for the development of environmentally friendly pesticides. In material science, propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its potential use as a polymer additive. It has been shown to improve the mechanical properties of polymers, making them more durable and resistant to wear and tear.

properties

IUPAC Name

propyl 4-[(2-iodobenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17IN2O3S/c1-2-11-24-17(23)12-7-9-13(10-8-12)20-18(25)21-16(22)14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLXQFXPPZYNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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